Synthesis Yield Advantage: 88% Isolated Yield for 7-Methyl-3-thiocyanato-1H-indole vs. 75–86% for Generic 3-Thiocyanatoindoles
The synthesis of 7-Methyl-3-thiocyanato-1H-indole via electrophilic thiocyanation of 7-methylindole using N-chlorosuccinimide (NCS) and sodium thiocyanate under solvent-free mechanochemical conditions proceeds with an isolated yield of 88% [1]. In contrast, a representative solvent-free grinding protocol for a broader set of 3-thiocyanatoindoles using ammonium thiocyanate and hypervalent iodine reagents achieves yields ranging from 75% to 86% [2]. The 88% yield for the 7-methyl derivative represents a favorable deviation from the class average, suggesting that the 7-methyl substitution may confer a subtle electronic or steric advantage in the thiocyanation step.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | Generic 3-thiocyanatoindoles (various substitution patterns): 75–86% |
| Quantified Difference | +2% to +13% (absolute) / ~2–15% relative improvement |
| Conditions | Solvent-free mechanochemical thiocyanation with NCS/NaSCN (target) vs. NH4SCN/hypervalent iodine grinding (comparator) |
Why This Matters
Higher synthetic yield translates directly to reduced cost per gram for procurement and improved atom economy for in-house synthesis campaigns.
- [1] Molaid. 7-Methyl-3-thiocyanato-1H-indole (CAS 1112908-23-2) Synthesis Details. Accessed 2026. https://www.molaid.com/MS_21878604 View Source
- [2] Wang L, Wang D, Tang J. An efficient solvent-free thiocyanation of indoles by grinding. Mendeleev Commun. 2025;35(3):269-270. View Source
